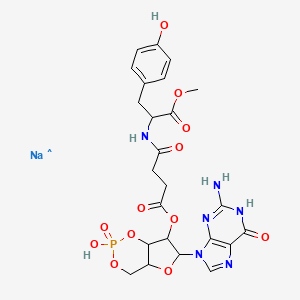
(+-)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis, which involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration.
Substitution Reactions: The piperidine ring is then subjected to substitution reactions to introduce the benzoyl and benzoyloxyl groups.
Industrial Production Methods
Industrial production of (±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoylpiperidine: Contains a benzoyl group attached to the piperidine ring but does not have the benzoyloxyl group.
Benzoyloxypiperidine: Contains a benzoyloxyl group attached to the piperidine ring but does not have the benzoyl group.
Uniqueness
(±)-1-n-Propyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is unique due to the presence of both benzoyl and benzoyloxyl groups on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
33422-61-6 |
|---|---|
Formule moléculaire |
C22H26ClNO3 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
3-(3-benzoylpiperidin-1-ium-1-yl)propyl benzoate;chloride |
InChI |
InChI=1S/C22H25NO3.ClH/c24-21(18-9-3-1-4-10-18)20-13-7-14-23(17-20)15-8-16-26-22(25)19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H |
Clé InChI |
CHJDWIRVYZLHNF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C[NH+](C1)CCCOC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















